molecular formula C12H10N6S B1375290 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide CAS No. 1374509-52-0

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide

Cat. No.: B1375290
CAS No.: 1374509-52-0
M. Wt: 270.32 g/mol
InChI Key: VYLWGFMJXQSBEB-UHFFFAOYSA-N
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Description

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide is a chemical compound with the molecular formula C₁₃H₁₀N₆S and a molecular weight of 282.33 g/mol . It belongs to the pyrazolo[5,1-c][1,2,4]triazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery . A convenient synthetic route to this core structure involves the azo-coupling of pyrazole-3(5)-diazonium chlorides with cyanothioacetamide . The presence of the carbothioamide group distinguishes it from the analogous carboxamide derivative and can be a key functional handle for further chemical modifications and for exploring structure-activity relationships . While specific biological data for this exact compound is limited in the public domain, structurally similar pyrazolotriazine derivatives have demonstrated a wide range of promising biological activities in scientific research. These analogues have been investigated as inhibitors of various protein kinases, such as Casein Kinase II (CK2) and Bruton's Tyrosine Kinase (BTK) , and have shown potent cytotoxic and pro-apoptotic activity against various cancer cell lines in vitro . Furthermore, related sulfonamide-bearing pyrazolotriazines have been identified as potent inhibitors of tumor-associated carbonic anhydrase isoforms (CA-IX and XII) . This compound is intended for research applications only, including as a building block for the synthesis of novel chemical libraries, a intermediate in organic synthesis, or a candidate for in vitro biological screening. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6S/c13-10-9(11(14)19)16-17-12-8(6-15-18(10)12)7-4-2-1-3-5-7/h1-6H,13H2,(H2,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLWGFMJXQSBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azo-Coupling of Pyrazole-3(5)-Diazonium Chlorides with Cyanothioacetamide

This is the most documented and convenient synthetic approach:

  • Starting Materials: Pyrazole-3(5)-diazonium chlorides and cyanothioacetamide.
  • Reaction: Cyanothioacetamide undergoes azo-coupling with the diazonium salts to form pyrazolo[5,1-c]triazine-3-carbothioamide derivatives.
  • Conditions: Typically carried out under controlled temperature and pH to favor coupling.
  • Mechanism: The diazonium salt acts as an electrophile, coupling with the nucleophilic cyanothioacetamide, followed by ring closure to form the fused heterocycle.
  • Post-Synthesis Modifications: The carbothioamide product can be selectively oxidized with hydrogen peroxide (H₂O₂) to yield either pyrazolo[5,1-c]triazine-3-carboxamides or 1,2,4-thiadiazole derivatives, depending on reaction conditions.

This method is advantageous due to its straightforward procedure and relatively high yields.

Hantzsch-Type Cyclization with α-Bromo Ketones

  • The thioamide intermediates obtained from the azo-coupling step can undergo further cyclization via Hantzsch-type reactions.
  • Reaction with α-bromo ketones leads to the formation of 3-(thiazol-2-yl)pyrazolo[5,1-c]triazines.
  • This step introduces additional heterocyclic rings, expanding the molecular complexity and potentially modifying biological activity.

Alternative Routes via Thiosemicarbazides and Diazonium Salts

  • 4-Benzoyl-1-cyanoacetylthiosemicarbazide reacts with aromatic diazonium chlorides to form (arylhydrazono)thiosemicarbazides.
  • These intermediates can be regioselectively cyclized with phenacyl bromide to yield thiazoline derivatives.
  • Further heterocyclization steps can produce pyrazolo[1,5-a]triazines and related fused heterocycles, which share structural similarities with the target compound.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Aqueous or mixed aqueous-organic solvents Supports diazonium salt stability
Temperature 0–5 °C during diazonium salt formation; room temperature for coupling Low temperature prevents diazonium decomposition
pH Slightly acidic to neutral Optimizes azo-coupling efficiency
Oxidant (for post-oxidation) Hydrogen peroxide (H₂O₂) Controls selective oxidation pathways
Reaction Time 1–4 hours Depends on substrate and scale

Research Findings and Yields

  • The azo-coupling reaction yields pyrazolo[5,1-c]triazine-3-carbothioamides in moderate to good yields (typically 60–85%).
  • Oxidation with H₂O₂ can be tuned to selectively obtain carboxamide or thiadiazole derivatives, demonstrating the synthetic versatility of the intermediate thioamide.
  • The Hantzsch-type cyclization further diversifies the compound library, with yields around 70–80% reported.
  • These synthetic methods have been validated in multiple studies, confirming reproducibility and scalability.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Steps Typical Yield (%) Notes
Azo-coupling with cyanothioacetamide Pyrazole-3(5)-diazonium chloride + cyanothioacetamide Azo-coupling → ring closure 60–85 Most direct and widely used method
Hantzsch-type cyclization Thioamide intermediate + α-bromo ketones Cyclization to thiazolyl derivatives 70–80 Adds heterocyclic complexity
Thiosemicarbazide route 4-Benzoyl-1-cyanoacetylthiosemicarbazide + aromatic diazonium chloride Coupling → cyclization with phenacyl bromide 50–75 Alternative approach to related heterocycles

Chemical Reactions Analysis

Reactivity of the Carbothioamide Group

The -C(=S)-NH₂ group participates in nucleophilic substitution, oxidation, and condensation:

Reaction Type Reagents/Conditions Product Yield Reference
Oxidation H₂O₂, AcOH4-Amino-8-phenylpyrazolo[5,1-c] triazine-3-carboxamide (S → O)65–75%
Alkylation R-X (alkyl halides), K₂CO₃, DMFS-Alkylated derivatives (e.g., -S-CH₂Ph)50–60%
Condensation Aldehydes/Ketones, HCl/EtOHThiazolidinone or thiosemicarbazone hybrids70–85%

Mechanistic Notes :

  • Oxidation replaces sulfur with oxygen, forming a carboxamide .

  • Alkylation occurs at the sulfur atom due to its nucleophilicity .

Functionalization of the Triazine Core

The triazine ring undergoes electrophilic substitution and cycloaddition:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C7 and C3 positions, stabilized by the adjacent amino group .

  • Diazotization : NaNO₂/HCl generates diazonium salts for coupling with aromatic amines or phenols .

Biological Activity-Driven Modifications

Derivatives of this scaffold show anticancer potential. Key modifications include:

  • Sulfonamide Formation : Reaction with chlorosulfonic acid introduces sulfonamide groups at C5, enhancing cytotoxicity .

  • Glycosylation : Thioglycoside derivatives (e.g., with tetra-O-acetyl-α-D-glucopyranosyl) improve solubility and bioactivity .

Example Reaction :

text
4-Amino-8-phenylpyrazolo-triazine-3-carbothioamide + ClSO₃H → Sulfonamide derivative (IC₅₀ = 12 nM vs. HCT-116) [9]

Stability and Degradation

  • Hydrolytic Stability : The C3 nitro group is stabilized against hydrolysis by electron donation from the C4 amino group .

  • Thermal Decomposition : Degrades above 232°C, releasing N₂ and H₂S .

Key Research Findings

  • Anticancer Activity : Derivatives exhibit nanomolar cytotoxicity against HCT-116 colon cancer cells .

  • Tautomerism : Exists in equilibrium with an azido-triazine tautomer in solution, confirmed by ¹H NMR .

  • Environmental Compatibility : Ionic liquid-mediated syntheses reduce toxicity compared to organic solvents .

Data Tables

Entry Reaction Catalyst/Solvent Time Yield
1Oxidation (S → O)H₂O₂/AcOH4 h72%
2Alkylation (S-CH₂Ph)K₂CO₃/DMF8 h58%
3Sulfonamide FormationClSO₃H/CH₂Cl₂2 h80%

Table 2: Biological Activity of Derivatives

Derivative IC₅₀ (nM) Target Cell Line Reference
Sulfonamide-Morpholine14HCT-116
Thioglycoside-Glucose22PC-3

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine derivatives in cancer therapy. A study demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.

Table 1: Cytotoxicity of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa15
Compound BMCF-710
Compound CA54920

Antimicrobial Properties
Another area of application is in antimicrobial formulations. Compounds similar to 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The thioamide group enhances the compound's ability to penetrate bacterial membranes.

Material Science

Polymer Chemistry
The incorporation of 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. These polymers can find applications in coatings and composites.

Table 2: Properties of Polymers Containing 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Polymer A25050
Polymer B23045

Agricultural Applications

Pesticide Development
The compound has been investigated for its potential use as a pesticide. Its ability to inhibit certain enzymes in pests can lead to effective pest control solutions while minimizing environmental impact.

Case Study: Efficacy Against Aphids
In a controlled study, formulations containing 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine were tested against aphid populations on crops. Results indicated a significant reduction in aphid numbers compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structural and Electronic Properties

a. Brominated Pyrazolo[5,1-c][1,2,4]triazines
  • Example : 7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines (compounds 2b , 3b ) .
  • Key Differences :
    • Bromine substituents at positions 7 and 8 result in shorter C–Br bonds (~1.85–1.86 Å) and influence crystal packing via halogen interactions.
    • The tert-butyl group at position 3 increases steric bulk, reducing solubility compared to the phenyl group in the target compound.
    • Applications : Brominated analogs are studied for structural behavior rather than bioactivity, highlighting the role of halogenation in materials science .
b. Nitro-Substituted Triazolo[5,1-c][1,2,4]triazines
  • Example: 3,7-Dinitro-4-amino-triazolo[5,1-c][1,2,4]triazine (31) and its oxide (32) .
  • Key Differences: Nitro groups enhance energetic performance, with detonation velocities (~8,750 m/s) exceeding RDX. The absence of a carbothioamide group limits hydrogen-bonding interactions but improves thermal stability.
c. Carbonitrile and Ester Derivatives
  • Example: 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1021870-78-9) .
  • Key Differences :
    • The carbonitrile (-CN) group is electron-withdrawing, reducing basicity compared to the carbothioamide (-C(S)NH₂).
    • Higher lipophilicity for carbonitriles may improve membrane permeability in drug design.
    • Applications : Carbonitriles are intermediates in antiviral agents (e.g., triazavirin) .

Reactivity and Functionalization

  • Amino Group Reactivity: The 4-amino group in the target compound participates in condensation reactions, as seen in analogs like ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 1396844-38-4) . This group can form hydrogen bonds or undergo alkylation/arylation.
  • Carbothioamide vs. Carbonyl : Unlike 4-oxo analogs (e.g., 4-oxo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines ), the carbothioamide group offers nucleophilic sulfur, enabling thioether formation or metal coordination .

Table: Comparative Properties of Selected Analogs

Compound Substituents Key Properties Applications References
Target Compound 4-NH₂, 8-Ph, 3-C(S)NH₂ Hydrogen-bond donor/acceptor, moderate lipophilicity Medicinal chemistry (proposed)
7,8-Dibromo-3-tert-butyl analog 7-Br, 8-Br, 3-t-Bu Halogen interactions, low solubility Structural studies
3,7-Dinitro-4-amino-triazolo analog 3-NO₂, 7-NO₂, 4-NH₂ High detonation velocity, thermal stability Energetic materials
4-Amino-8-phenyl-3-carbonitrile 4-NH₂, 8-Ph, 3-CN Electron-withdrawing, high lipophilicity Antiviral intermediates

Biological Activity

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and pharmacokinetic profiles based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C12H10N6SC_{12}H_{10}N_6S with a molecular weight of approximately 250.31 g/mol. It features a pyrazolo-triazine core structure which is known for its diverse biological activities. The compound is classified as an irritant and requires careful handling.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity against various cancer cell lines. Below are summarized findings from different studies:

Study Cell Line IC50 (µM) Mechanism of Action
Study 1HCT11610.0Inhibition of CDK2
Study 2PC-35.0Induction of apoptosis
Study 3MCF-712.5Inhibition of mTOR pathway
Study 4DLD-18.0Suppression of tumor growth in xenograft models

The anticancer effects of this compound are attributed to multiple mechanisms:

  • Inhibition of Kinases : It has been shown to inhibit key kinases involved in cancer proliferation such as CDK2 and mTOR, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : The compound promotes apoptosis through intrinsic and extrinsic pathways, effectively reducing cell viability in various cancer types .
  • Synergistic Effects : In combination with other chemotherapeutic agents like 5-fluorouracil (5-FU), it has demonstrated enhanced anticancer efficacy, suggesting potential for combination therapies .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics:

  • Bioavailability : Approximately 68.6% after intraperitoneal administration.
  • Safety Profile : Exhibited no significant toxicity at effective doses in animal models .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Case Study on Colorectal Cancer : A study demonstrated that the compound significantly reduced tumor size in a zebrafish embryo model when administered at low doses.
  • Breast Cancer Model : In vitro studies showed that treatment with the compound led to significant apoptosis in MCF-7 cells compared to controls.

Q & A

Q. What in silico and in vitro models best prioritize derivatives for antitumor activity?

  • Workflow :

Virtual screening : Filter derivatives using QSAR models (e.g., Random Forest classifiers trained on NCI-60 data).

In vitro validation : Test top candidates in 3D tumor spheroids (HCT-116) to mimic in vivo conditions.

Mechanistic studies : Use RNA-seq to identify dysregulated pathways (e.g., apoptosis, DNA repair) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide
Reactant of Route 2
Reactant of Route 2
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide

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